1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2,4-Dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl group at the 1-position and a pyridin-2-ylmethyl substituent on the 4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP-binding motifs .
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-13-6-7-17(14(2)9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
BYHSOAOMGLXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. organic chemists typically use various synthetic strategies to access similar heterocyclic compounds.
- Researchers might explore multistep syntheses involving cyclization reactions or utilize existing building blocks to construct the pyrazolo[3,4-d]pyrimidine scaffold.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example
Major Products: These reactions could yield derivatives with altered functional groups or side chains.
Scientific Research Applications
Biology and Medicine: Investigate its biological activity, such as interactions with enzymes or receptors.
Industry: Explore its use as a precursor for drug development or other fine chemicals.
Mechanism of Action
- The exact mechanism of action for this compound would require further research.
- Potential molecular targets could include proteins, enzymes, or nucleic acids.
- Pathways involved might relate to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents. Key comparisons include:
Key Observations :
- Aryl vs. Alkyl Substituents : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to chlorophenyl or fluorobenzyl groups in S29 . This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Yields : Yields for analogs range widely (34–71%) , suggesting steric or electronic effects of substituents on reaction efficiency.
Pharmacological Activity Comparisons
- PP1 Analogs (e.g., NA-PP1, NM-PP1): Inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) with EC50 values in the nanomolar range . While the target compound lacks direct data, its scaffold aligns with kinase-inhibitory motifs.
- SI388 and Derivatives : Sulfur-containing analogs (e.g., methylthio, ethylthio) in show moderate yields (51–71%) and distinct NMR profiles, suggesting tunable electronic properties for target engagement .
Biological Activity
1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit specific kinases involved in cell signaling pathways, which may lead to anti-cancer effects.
- Antiviral Activity : Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antiviral properties by inhibiting viral replication processes.
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogs:
| Activity Type | EC50 (μM) | Reference |
|---|---|---|
| Kinase Inhibition | 0.20 | |
| Antiviral Activity | 0.21 | |
| Cytotoxicity (MT-4 Cells) | 0.35 |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antiviral Properties : Another research highlighted that pyrazolo[3,4-d]pyrimidine derivatives showed promising antiviral activity against the Human Immunodeficiency Virus (HIV) and other viruses by inhibiting reverse transcriptase enzymes. The most active compound in this series had an EC50 value significantly lower than standard antiviral drugs.
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties by modulating neuroinflammatory pathways and enhancing neuronal survival in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
